molecular formula C18H19N3O3 B11321151 2-(3,4-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

2-(3,4-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11321151
M. Wt: 325.4 g/mol
InChI Key: HUISIJGIOBCJFD-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a pyrazole ring, and a dimethylphenoxy group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of 3,4-dimethylphenoxyacetic acid: The 3,4-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 3,4-dimethylphenoxyacetic acid.

    Formation of the pyrazole ring: The next step involves the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Coupling of the furan ring: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction with the pyrazole intermediate.

    Final coupling reaction: The final step involves the coupling of the 3,4-dimethylphenoxyacetic acid with the pyrazole-furan intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C18H19N3O3/c1-13-5-6-15(10-14(13)2)24-12-18(22)20-17-7-8-19-21(17)11-16-4-3-9-23-16/h3-10H,11-12H2,1-2H3,(H,20,22)

InChI Key

HUISIJGIOBCJFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=NN2CC3=CC=CO3)C

Origin of Product

United States

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